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Compound of Interest

Compound Name: OD38

Cat. No.: B609713 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The effective in vivo delivery of therapeutic compounds is a cornerstone of preclinical and

clinical research. The choice of delivery method is critical and depends on the physicochemical

properties of the compound, the biological target, and the desired therapeutic outcome. These

application notes provide detailed protocols and data for two distinct in vivo delivery strategies:

the oral administration of the novel STAT3 inhibitor HO-3867 and the intravenous delivery of

CD38-targeted nanoparticles for cancer therapy. While the initial inquiry specified "OD38," our

comprehensive search indicates this may have been a typographical error, with substantial

research pointing towards the relevance of HO-3867 and CD38-targeted therapies.

Section 1: In Vivo Delivery of HO-3867
HO-3867 is a promising synthetic curcumin analog that has demonstrated selective cytotoxicity

towards cancer cells by inhibiting the STAT3 signaling pathway. Its hydrophobic nature

presents challenges for in vivo delivery, which have been addressed through formulation in

medicated feed for oral administration in preclinical models.
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Parameter Details Reference

Compound HO-3867 [1][2]

Animal Model
Human ovarian tumor

xenograft in mice
[1]

Administration Route Oral (in feed) [1]

Dosage
25, 50, 100, or 200 parts-per-

million (ppm) in feed
[1]

Treatment Duration Four weeks [1]

Efficacy
Significant, dose-dependent

reduction in tumor volume
[1]

Toxicity

No apparent effect on body

weight; no evidence of cellular

degeneration or inflammatory

lesions in normal organs.

[1][2]

Bioabsorption
Detected in tumor tissues,

liver, ovary, kidney, and spleen.
[1][2]

Experimental Protocols
Protocol 1: Preparation and Administration of HO-3867 Medicated Feed

This protocol details the preparation of HO-3867-infused feed for oral administration to mice in

a preclinical cancer model.

Materials:

HO-3867 (Cayman Chemical or equivalent)

Standard rodent chow

Food-grade oil (e.g., corn oil or soybean oil)

Mixer (e.g., V-blender or planetary mixer)
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Drying oven

Procedure:

Dose Calculation: Determine the required concentration of HO-3867 in the feed (e.g., 200

ppm). For example, to prepare 1 kg of 200 ppm medicated feed, 200 mg of HO-3867 is

required.

HO-3867 Preparation: Accurately weigh the required amount of HO-3867.

Oil Slurry Preparation: Create a slurry by dispersing the weighed HO-3867 in a small amount

of food-grade oil. This aids in the uniform distribution of the hydrophobic compound

throughout the feed.

Mixing: a. Place the standard rodent chow in the mixer. b. Slowly add the HO-3867 oil slurry

to the chow while the mixer is running at a low speed. c. Continue mixing for 15-20 minutes

to ensure a homogenous mixture.

Drying: Spread the medicated feed on trays and dry in a drying oven at a low temperature

(e.g., 40-50°C) to remove excess moisture from the oil, if necessary.

Storage: Store the medicated feed in airtight containers at 4°C, protected from light.

Administration: Provide the medicated feed to the animals ad libitum. Replace the feed every

2-3 days to ensure freshness and accurate dosing.

Monitoring: Monitor the animals' food consumption and body weight regularly to assess for

any adverse effects.
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Targeted nanoparticle delivery systems offer a promising strategy to enhance the therapeutic

index of chemotherapeutic agents by increasing their accumulation at the tumor site while

minimizing systemic toxicity. CD38 is a cell surface receptor overexpressed in multiple

myeloma and other hematological malignancies, making it an attractive target for nanoparticle-

based drug delivery.

Quantitative Data Summary
Parameter Details Reference

Nanoparticle Type Liposomal nanoparticles [3][4]

Targeting Ligand
CD38-binding peptide

(CD38pep)
[4]

Cargo Doxorubicin [3]

Animal Model

Subcutaneous xenograft

mouse model of multiple

myeloma (H929 cells)

[3]

Administration Route
Intravenous (retro-orbital

injection)
[3]

Efficacy

Significantly increased tumor

suppression compared to non-

targeted nanoparticles and

free doxorubicin.

[3]

Biodistribution

Significantly increased tumor

accumulation and reduced

accumulation in major organs

compared to non-targeted

nanoparticles and free

doxorubicin.

[3]

Toxicity

Drastically lowered systemic

toxicity, with minimal change in

body weight compared to the

free doxorubicin group.

[3]
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Experimental Protocols
Protocol 2: Preparation of Doxorubicin-Loaded, CD38-Targeted Liposomes

This protocol describes the preparation of doxorubicin-loaded liposomes and their subsequent

surface modification with a CD38-targeting peptide.

Materials:

Lipids:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene

glycol)-2000] (DSPE-PEG-Mal)

Doxorubicin hydrochloride

CD38-targeting peptide with a terminal cysteine (CD38pep-Cys)

Ammonium sulfate solution (250 mM, pH 7.4)

Sephadex G-50 column

Chloroform

Rotary evaporator

Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

Lipid Film Hydration: a. Dissolve DSPC, cholesterol, and DSPE-PEG-Mal in chloroform in a

round-bottom flask at a desired molar ratio (e.g., 55:40:5). b. Remove the chloroform using a

rotary evaporator to form a thin lipid film on the flask wall. c. Dry the film under vacuum for at

least 2 hours to remove residual solvent. d. Hydrate the lipid film with the ammonium sulfate
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solution by vortexing at a temperature above the lipid phase transition temperature (e.g.,

65°C).

Liposome Extrusion: a. Subject the hydrated lipid suspension to multiple freeze-thaw cycles.

b. Extrude the suspension 10-15 times through polycarbonate membranes with a 100 nm

pore size using a mini-extruder at 65°C to form unilamellar vesicles.

Doxorubicin Loading (Remote Loading): a. Remove the external ammonium sulfate by

passing the liposome suspension through a Sephadex G-50 column equilibrated with a

suitable buffer (e.g., HEPES-buffered saline, pH 7.4). b. Add doxorubicin hydrochloride to the

liposome solution at a specific drug-to-lipid ratio (e.g., 1:5 w/w). c. Incubate the mixture at

60°C for 30-60 minutes to facilitate the active loading of doxorubicin into the liposomes,

driven by the ammonium sulfate gradient. d. Remove unloaded doxorubicin by size exclusion

chromatography.

Peptide Conjugation: a. Dissolve the CD38pep-Cys in the buffer used for the liposomes. b.

Add the peptide solution to the doxorubicin-loaded liposomes at a specific peptide-to-DSPE-

PEG-Mal molar ratio. c. Incubate the mixture overnight at room temperature with gentle

stirring to allow for the conjugation of the peptide's thiol group to the maleimide group on the

liposome surface. d. Remove unconjugated peptide by dialysis or size exclusion

chromatography.

Characterization: Characterize the final formulation for size, zeta potential, drug

encapsulation efficiency, and peptide conjugation efficiency.

Protocol 3: In Vivo Efficacy and Biodistribution of CD38-Targeted Nanoparticles

Animal Model:

NOD-SCID mice (or other immunodeficient strain)

Subcutaneous implantation of H929 multiple myeloma cells.

Procedure:

Tumor Implantation: Subcutaneously inject H929 cells into the flank of the mice. Allow

tumors to grow to a volume of approximately 50-100 mm³.
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Treatment Groups: Randomly assign mice to treatment groups:

Saline (control)

Free doxorubicin

Non-targeted doxorubicin-loaded liposomes

CD38-targeted doxorubicin-loaded liposomes

Administration: Administer the formulations via intravenous injection (e.g., retro-orbital or tail

vein).

Efficacy Study: a. Monitor tumor volume and body weight every 2-3 days. b. Euthanize mice

when tumors reach a predetermined maximum size or if signs of toxicity are observed.

Biodistribution Study: a. At a predetermined time point after injection (e.g., 24 hours),

euthanize the mice. b. Harvest tumors and major organs (liver, spleen, kidneys, heart,

lungs). c. Quantify the amount of doxorubicin in each tissue using fluorescence spectroscopy

or HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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